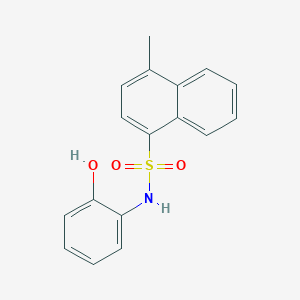
N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide, also known as H-8, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes such as signal transduction, gene expression, and cell proliferation. H-8 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for understanding PKC signaling pathways and their role in disease.
Mécanisme D'action
N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways. This compound has been shown to inhibit the activity of various PKC isoforms, including PKCα, PKCβ, and PKCγ.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that PKC plays a crucial role in tumor growth and survival. This compound has also been shown to modulate ion channels and neurotransmitter release in the nervous system, suggesting that PKC plays a role in synaptic transmission and plasticity. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, suggesting that PKC plays a role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide in scientific research has several advantages. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying PKC signaling pathways. Additionally, this compound has been shown to have low toxicity and is well-tolerated in vivo, making it a safe and effective tool for studying PKC in animal models. However, this compound has several limitations. It is relatively expensive compared to other PKC inhibitors, and its use can be limited by its solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide in scientific research. One area of interest is the role of PKC in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit the activity of PKC in the nervous system, suggesting that it may have therapeutic potential for these diseases. Additionally, the use of this compound in combination with other PKC inhibitors may provide a more potent and selective approach to studying PKC signaling pathways. Finally, the development of more potent and selective PKC inhibitors may provide new insights into the role of PKC in disease and lead to the development of new therapeutic strategies.
Méthodes De Synthèse
N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with 4-methyl-1-naphthalenesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with ammonia to yield the final product, this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting using standard equipment and reagents.
Applications De Recherche Scientifique
N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide has been extensively used in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the activity of PKC isoforms in vitro and in vivo, making it a valuable tool for studying PKC signaling pathways. This compound has been used to investigate the role of PKC in cancer, inflammation, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been used to study the effects of PKC on ion channels and neurotransmitter release in the nervous system.
Propriétés
IUPAC Name |
N-(2-hydroxyphenyl)-4-methylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-10-11-17(14-7-3-2-6-13(12)14)22(20,21)18-15-8-4-5-9-16(15)19/h2-11,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFNQFRALJLMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


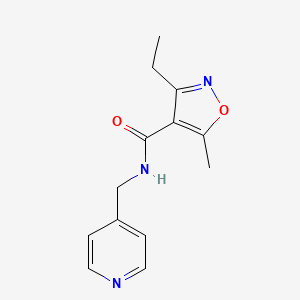
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B5010330.png)
![5-[(4-acetyl-1-piperazinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B5010331.png)
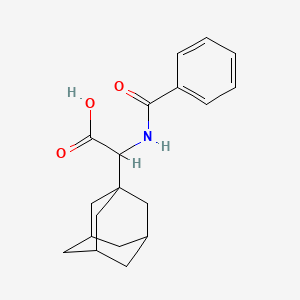
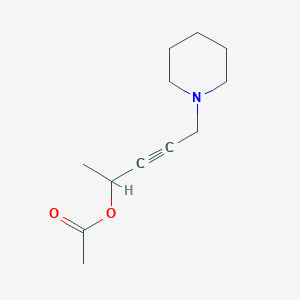
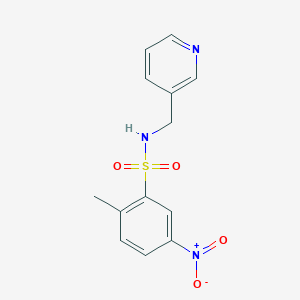
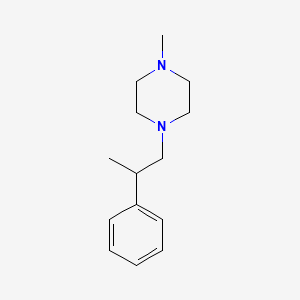

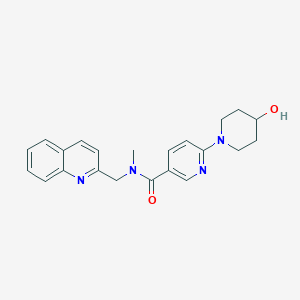
![N-{4-[(3-methylbenzoyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5010375.png)
![methyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B5010376.png)
![N-cyclopentyl-2-methoxy-5-[(propylamino)sulfonyl]benzamide](/img/structure/B5010378.png)
![6-chloro-4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5010383.png)